molecular formula C42H65NO16 B8050980 Glycyrrhizic acid ammonium salt

Glycyrrhizic acid ammonium salt

Cat. No. B8050980
M. Wt: 840.0 g/mol
InChI Key: ILRKKHJEINIICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyrrhizic acid ammonium salt is a useful research compound. Its molecular formula is C42H65NO16 and its molecular weight is 840.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycyrrhizic acid ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyrrhizic acid ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enrichment from Licorice Roots : Karaogul et al. (2016) demonstrated the enrichment of glycyrrhizic acid ammonium salt using isoelectric focused adsorptive bubble separation technique, which showed the highest enrichment values with β-lactoglobulin as a foaming agent (Karaogul et al., 2016).

  • Potato Resistance Against Viruses : Shoala et al. (2021) investigated the effect of glycyrrhizic acid ammonium salt nanoparticles on enhancing the resistance of potato plants against the potato leafroll virus. They found that the nanoparticles had a significant impact on the expression levels of certain genes, suggesting a potential role in plant protection (Shoala et al., 2021).

  • Antiviral Activity : Badam (1997) discovered that glycyrrhizic acid ammonium salt exhibited antiviral activity against Japanese encephalitis virus strains, presenting a potential therapeutic application in virology (Badam, 1997).

  • Treatment of Liver Injury : Tian et al. (2019) demonstrated that glycyrrhizic acid ammonium salt alleviates immune-mediated liver injury in mice by regulating immune cell balance and inhibiting hepatocyte apoptosis, suggesting its potential therapeutic application in liver diseases (Tian et al., 2019).

  • Immunomodulating Properties : Murav'ev et al. (2004) studied the immunomodulating properties of preparations containing glycyrrhizic acid ammonium salt, underlining its potential in immunotherapy (Murav'ev et al., 2004).

  • Inhibition of Epstein-Barr Virus Infection : Lin et al. (2008) found that derivatives of glycyrrhizic acid, including its ammonium salt, inhibited Epstein-Barr virus infection, indicating its antiviral applications (Lin et al., 2008).

  • Skin Delivery for Anti-Inflammatory Therapy : Barone et al. (2020) explored the use of ammonium glycyrrhizinate-loaded ultradeformable liposomes for skin delivery, demonstrating its potential as an anti-inflammatory agent in topical drug delivery (Barone et al., 2020).

  • Respiratory System Diseases : Chang-ku (2009) highlighted the effectiveness of ammonium glycyrrhizinate in treating respiratory system diseases due to its anti-inflammatory and anti-allergy properties (Chang-ku, 2009).

properties

IUPAC Name

azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKKHJEINIICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycyrrhizic acid ammonium salt

CAS RN

53956-04-0
Record name Glycyrrhizinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycyrrhizinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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